molecular formula C13H19ClN2O3S B5139075 N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5139075
M. Wt: 318.82 g/mol
InChI Key: PGAJMVWDMMOUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been studied extensively for its potential in cancer treatment and other therapeutic applications.

Mechanism of Action

N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDACs, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide promotes the acetylation of histones, leading to chromatin relaxation and gene expression. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In addition, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This results in the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a potent and selective HDACI, which makes it useful for studying the role of HDACs in gene expression and cancer biology. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has some limitations. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. In addition, it has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDACIs based on the structure of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents to enhance its therapeutic efficacy. In addition, there is interest in studying the role of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in the treatment of neurodegenerative diseases and viral infections. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical settings to optimize its therapeutic use.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective HDACI that has been studied extensively for its potential in cancer treatment and other therapeutic applications. Its mechanism of action involves the inhibition of HDACs, leading to chromatin relaxation and gene expression. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, but also has some limitations. Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide will focus on the development of more potent and selective HDACIs, the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents, and the study of its role in the treatment of neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-isopropylglycine in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by crystallization or chromatography.

Scientific Research Applications

N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential in cancer treatment. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been studied for its potential in the treatment of neurodegenerative diseases and viral infections.

properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)12-7-11(14)6-5-10(12)3/h5-7,9H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAJMVWDMMOUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide

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